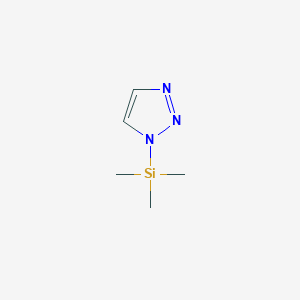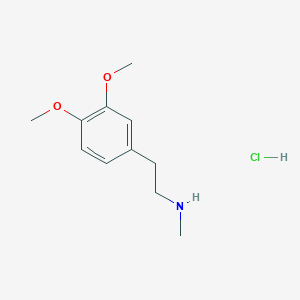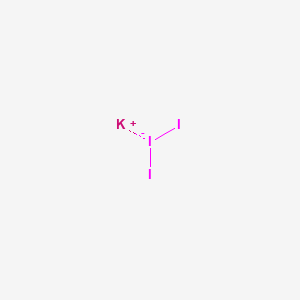
Potassium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine aqueous is an organic molecular entity.
Scientific Research Applications
Complexation with Polyethylene Oxide : Alferova et al. (1984) studied the complexation of Potassium triiodide with polyethylene oxide in aqueous solutions. They found that the stoichiometry of the complex was independent of the ratio of components and the molecular weight of the polymer, providing insights into the structure and conformational state of the complex (Alferova, Toporkova, & Kalnin’sh, 1984).
Structural Analysis : Tebbe and Kavoosian (1995) prepared this compound in ethanol in the presence of dichloromethane, describing the structure as the packing of linear centrosymmetric triiodide anions (Tebbe & Kavoosian, 1995).
Redox Titration Studies : Asakai and Hioki (2011) investigated the iodine liberation process in redox titration of potassium iodate with sodium thiosulfate, where this compound played a key role in the accuracy of the titration results (Asakai & Hioki, 2011).
Electrochemistry : Reznikova et al. (2003) studied the triiodide reduction from iodine solutions in excess of potassium iodide under conditions of natural convection, exploring the limiting current of the reduction in electrochemical systems (Reznikova, Morgunova, Lilin, & Davydov, 2003).
Laccase-Catalyzed Oxidation : Kulys, Bratkovskaja, and Vidžiūnaitė (2005) investigated the formation of this compound during fungal laccase action in the presence of methyl syringate, contributing to the understanding of enzyme-catalyzed oxidation processes (Kulys, Bratkovskaja, & Vidžiūnaitė, 2005).
Crystallography Studies : Cloke et al. (2002) discussed the reaction of yttrium triiodide with the potassium salt K2[ArN(CH2)3NAr] to yield a mono-iodide complex and, by further reaction, the corresponding alkyl complex, which were both characterized by NMR spectroscopy and X-ray crystallography (Cloke, Elvidge, Hitchcock, & Lamarche, 2002).
Photochemical Actinometry : Mamaenko et al. (2016) investigated the use of potassium iodide solution as a photochemical actinometer for the vacuum ultraviolet region, showing the formation of triiodide-ion when radiating the solution of light with wavelength 185 nm (Mamaenko, Todorov, Zui, Yaremenko, & Goncharuk, 2016).
Absorption Spectra Analysis : Allsopp (1937) discussed the absorption spectra of triiodides, including this compound, in relation to theories of valency and molecular structure (Allsopp, 1937).
Safety and Hazards
When handling Potassium triiodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
Iodine clocks, which involve iodine species such as iodide ion, free iodine, or iodate ion, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Mechanism of Action
Target of Action
Potassium triiodide, also known as Lugol’s iodine, primarily targets the thyroid gland . The thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones .
Mode of Action
This compound works by inhibiting thyroid hormone synthesis and release . This results in a reduction of thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis and release of thyroid hormones . These hormones play a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . T3, one of the thyroid hormones, acts on small intestine cells and adipocytes to increase carbohydrate absorption and fatty acid release, respectively .
Pharmacokinetics
It is known that the thyroid gland actively absorbs iodine from the blood to produce and release thyroid hormones . The regulation of these actions is controlled by another hormone, called thyroid-stimulating hormone (TSH), which is produced by the pituitary gland .
Result of Action
The result of this compound’s action is a decrease in the production and release of thyroid hormones . This leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction of thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels . These changes can help manage conditions such as hyperthyroidism and thyrotoxicosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a radiation emergency, potassium iodide can block the thyroid from absorbing radioactive iodine, protecting it from damage and reducing the risk of thyroid cancer . It’s important to note that potassium iodide cannot protect against any other mechanisms of radiation poisoning, nor can it provide any degree of protection against dirty bombs that produce radionuclides other than those of iodine .
Biochemical Analysis
Biochemical Properties
Potassium triiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to expedite the visualization of wet fingerprints in forensic investigations . The addition of this compound as the mordant expedited the overall staining process .
Cellular Effects
This compound has effects on various types of cells and cellular processes. For instance, it has been used in the treatment of thyroid storm, a severe form of hyperthyroidism . Early use of this compound was associated with reduced in-hospital mortality among patients hospitalized for thyroid storm with Graves’ disease .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. The triiodide ion is linear and symmetrical, with the central iodine atom having three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . This structure allows for unique interactions with biomolecules, including binding interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on the visualization of wet fingerprints, the quality of fingerprints from one-day immersed samples fared better compared to 15 days . This suggests that the effectiveness of this compound may decrease over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it reacts with ascorbic acid, oxidizing it, and the triiodide is reduced to iodide anion . This reaction is part of the metabolic pathway for the conversion of ascorbic acid.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium triiodide can be achieved through the reaction between Potassium iodide and Iodine.", "Starting Materials": ["Potassium iodide", "Iodine"], "Reaction": [ "Dissolve Potassium iodide in water to create a solution", "Add Iodine to the solution and stir until it is completely dissolved", "Heat the solution to approximately 60°C to speed up the reaction", "Continue stirring until the solution changes color from yellow to brown to black", "Filter the solution to remove any impurities", "Allow the solution to cool and evaporate to dryness", "Collect the resulting solid, which is Potassium triiodide" ] } | |
CAS No. |
12298-68-9 |
Molecular Formula |
I3K |
Molecular Weight |
419.8117 g/mol |
IUPAC Name |
potassium;molecular iodine;iodide |
InChI |
InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |
InChI Key |
XUEKKCJEQVGHQZ-UHFFFAOYSA-M |
SMILES |
[K+].I[I-]I |
Canonical SMILES |
[K+].[I-].II |
| 12298-68-9 7790-42-3 |
|
Synonyms |
Lugol's iodine Lugol's solution potassium triiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


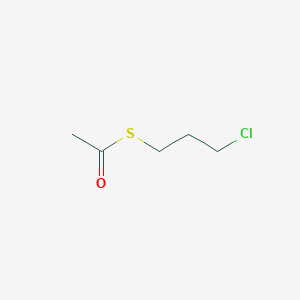
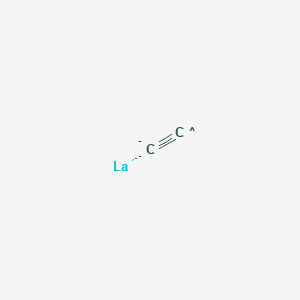
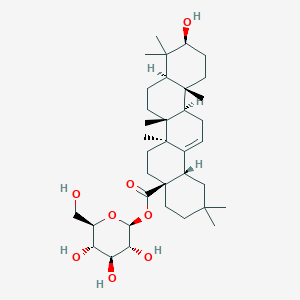

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)



